(R)-2-(Thiophen-3-yl)azetidine
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Overview
Description
®-2-(Thiophen-3-yl)azetidine is a chiral azetidine derivative featuring a thiophene ring. Azetidines are four-membered nitrogen-containing heterocycles, and their derivatives are of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Thiophen-3-yl)azetidine can be achieved through several methods:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce stereoselectivity.
Cyclization Reactions: Starting from appropriate precursors such as 3-thiophenylamines and reacting them with suitable electrophiles under controlled conditions to form the azetidine ring.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include continuous flow synthesis or the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
®-2-(Thiophen-3-yl)azetidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent due to its chiral nature.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-2-(Thiophen-3-yl)azetidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Thiophen-3-yl)azetidine: The enantiomer of the compound.
2-(Thiophen-2-yl)azetidine: A positional isomer.
2-(Furan-3-yl)azetidine: A similar compound with a furan ring instead of a thiophene ring.
Uniqueness
®-2-(Thiophen-3-yl)azetidine’s uniqueness lies in its specific chiral configuration and the presence of the thiophene ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H9NS |
---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
(2R)-2-thiophen-3-ylazetidine |
InChI |
InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2/t7-/m1/s1 |
InChI Key |
FWRARJVSCZHRHW-SSDOTTSWSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CSC=C2 |
Canonical SMILES |
C1CNC1C2=CSC=C2 |
Origin of Product |
United States |
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